molecular formula C13H9N3O6 B12468991 3,5-Dinitro-2-phenoxybenzamide

3,5-Dinitro-2-phenoxybenzamide

Cat. No.: B12468991
M. Wt: 303.23 g/mol
InChI Key: XSMDSYCVIOYJOH-UHFFFAOYSA-N
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Description

3,5-Dinitro-2-phenoxybenzamide is an organic compound characterized by the presence of nitro groups at the 3 and 5 positions of the benzene ring, and a phenoxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-2-phenoxybenzamide typically involves the nitration of 2-phenoxybenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Further nitrated or oxidized derivatives.

    Reduction: Amino derivatives of this compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-Dinitro-2-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2-phenoxybenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially disrupting biological processes. The phenoxy group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Similar structure but lacks the phenoxy group.

    2-Phenoxybenzoic acid: Similar structure but lacks the nitro groups.

    3,5-Dinitro-1,2,4-triazole: Contains nitro groups but has a different core structure.

Uniqueness

3,5-Dinitro-2-phenoxybenzamide is unique due to the combination of nitro and phenoxy groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

3,5-dinitro-2-phenoxybenzamide

InChI

InChI=1S/C13H9N3O6/c14-13(17)10-6-8(15(18)19)7-11(16(20)21)12(10)22-9-4-2-1-3-5-9/h1-7H,(H2,14,17)

InChI Key

XSMDSYCVIOYJOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

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